6-Bromo-2,3-difluoro-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-difluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXILXPAULAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629140-97-1 | |
| Record name | 6-bromo-2,3-difluoro-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2,3 Difluoro 4 Methoxybenzaldehyde
Electrophilic Nature of the Aldehyde Moiety in Substituted Benzaldehydes
The aldehyde group (-CHO) in 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde is characterized by an electrophilic carbonyl carbon. This electrophilicity is significantly influenced by the electronic effects of the other substituents on the aromatic ring. The two fluorine atoms at the C2 and C3 positions, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, on the carbonyl carbon, making it more susceptible to attack by nucleophiles.
The enhanced electrophilicity of the aldehyde carbon facilitates nucleophilic addition reactions, which are characteristic of aldehydes and ketones. Among the most common of these are the reactions with hydroxylamine and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These condensation reactions typically proceed by the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.
While specific studies detailing the oxime and hydrazone formation for this compound are not extensively documented in the literature, its reactivity is predicted by the well-established principles of organic chemistry. The electron-withdrawing nature of the fluorine substituents is expected to accelerate the rate of nucleophilic addition compared to unsubstituted or electron-donating group-substituted benzaldehydes.
Table 1: General Scheme for Nucleophilic Addition-Elimination Reactions
| Reactant | Nucleophile | Product Type | General Reaction |
| Aldehyde (R-CHO) | Hydroxylamine (NH₂OH) | Oxime | |
| Aldehyde (R-CHO) | Hydrazine (R'-NHNH₂) | Hydrazone |
Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine)
The presence of both bromine and fluorine atoms on the aromatic ring allows for selective functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. The significant difference in the bond strength and reactivity of the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds is the key to this selectivity.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. mdpi.com The reactivity of the halide in the crucial oxidative addition step of the catalytic cycle follows the general trend: C-I > C-Br > C-OTf >> C-Cl >> C-F. wikipedia.org This established reactivity hierarchy is fundamental to predicting the outcome of cross-coupling reactions on polyhalogenated aromatic compounds.
Given the differential reactivity of the C-X bonds, the Suzuki coupling of this compound with an arylboronic acid is expected to proceed with high regioselectivity. The palladium catalyst will selectively undergo oxidative addition into the weaker C-Br bond at the C6 position, leaving the much stronger C-F bonds at the C2 and C3 positions intact. sci-hub.strsc.org This allows for the specific introduction of an aryl or other organic substituent at the position formerly occupied by the bromine atom. This predictable regiocontrol is a significant advantage in multistep organic synthesis. nih.gov
Table 2: Regioselectivity in the Suzuki Coupling of this compound
| Starting Material | Coupling Partner | Catalyst System | Expected Major Product | Rationale |
| This compound | Arylboronic Acid | Pd(0) catalyst, e.g., Pd(PPh₃)₄ | 6-Aryl-2,3-difluoro-4-methoxybenzaldehyde | The oxidative addition of Pd(0) is much faster for the C-Br bond than for the C-F bonds. wikipedia.org |
The choice of catalyst and, particularly, the ancillary ligands coordinated to the palladium center, can have a profound impact on the efficiency of Suzuki coupling reactions. scite.ai Phosphine ligands, for instance, play a crucial role by modulating the steric and electronic properties of the palladium catalyst, which in turn influences the rates of oxidative addition and reductive elimination. researchgate.net For the coupling of aryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the formation of the active catalytic species and stabilize it, leading to higher yields and applicability to a wider range of substrates. wikipedia.orgacs.org While standard catalysts like tetrakis(triphenylphosphine)palladium(0) are often effective, challenging couplings may require more specialized ligand systems to achieve optimal results. researchgate.net
Table 3: Common Catalysts and Ligands for Suzuki Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Typical Reaction Conditions | Comments |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Toluene (B28343), Dioxane), Heat | A standard, widely used system. |
| Pd₂(dba)₃ | SPhos, XPhos | Base (e.g., K₃PO₄), Solvent (e.g., Toluene, THF), Room Temp. to Heat | Bulky, electron-rich phosphine ligands that can catalyze difficult couplings. acs.org |
| Pd(PPh₃)₄ | (None needed) | Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water), Heat | A common, all-in-one Pd(0) catalyst source. |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds on an aromatic ring. organic-chemistry.org The reaction involves the deprotonation of an aromatic proton ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. unblog.fr
In this compound, several substituents can potentially act as DMGs. The methoxy (B1213986) group is known to be a moderately powerful DMG. uwindsor.ca Fluorine can also function as a DMG, though it is generally considered weaker than a methoxy group. researchgate.net The aldehyde group itself is incompatible with organolithium reagents and would require protection (e.g., as an acetal) prior to attempting a DoM reaction.
Assuming the aldehyde is protected, the regiochemical outcome of a DoM reaction would be determined by the hierarchy of the remaining directing groups. The methoxy group at C4 directs metalation to the C3 (blocked by F) and C5 positions. The fluorine at C3 directs to C2 (blocked by F) and C4 (blocked by OMe). The fluorine at C2 directs to C1 (blocked by the protected aldehyde) and C3 (blocked by F). The bromine at C6 also weakly directs to the C5 position. Therefore, the directing vectors of the powerful methoxy group and the bromine atom converge on the C5 position, making the C5-H the most kinetically acidic aromatic proton. Lithiation is thus strongly predicted to occur selectively at this site.
Table 4: Analysis of Directed Metalation on a Protected Derivative
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Influence of Substituent Effects on Reactivity (Fluoro, Bromo, Methoxy)
The chemical behavior of this compound is intricately governed by the interplay of its four substituents on the benzene (B151609) ring. The reactivity of the aldehyde functional group and the aromatic system is a direct consequence of the combined electronic and steric influences of the fluorine, bromine, and methoxy groups. These substituents modulate the electron density distribution across the molecule, thereby dictating its susceptibility to nucleophilic attack at the carbonyl carbon and its stability under various reaction conditions.
Electronic Effects and Enhanced Electrophilicity of the Aldehyde Group
The electrophilicity of the carbonyl carbon in the aldehyde group is a primary determinant of the molecule's reactivity. This property is significantly influenced by the electronic effects—both inductive and resonance—of the substituents on the aromatic ring. ncert.nic.in
Fluoro and Bromo Substituents: Halogens exert a dual electronic influence. Due to their high electronegativity, the two fluorine atoms at positions 2 and 3, and the bromine atom at position 6, exert a strong electron-withdrawing inductive effect (-I). chemistrysteps.com This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic addition reactions. ncert.nic.in While halogens also possess an electron-donating resonance effect (+R) due to their lone pairs, the inductive effect is generally dominant for halogens in influencing reactivity. chemistrysteps.commasterorganicchemistry.com The net result of three powerful -I halogen substituents is a significant enhancement of the aldehyde's electrophilic character.
Methoxy Substituent: The methoxy group at position 4 exhibits a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). Typically, the +R effect prevails, pushing electron density into the ring. In the case of a para-substituted benzaldehyde (B42025), this resonance donation would normally decrease the electrophilicity of the carbonyl carbon. learncbse.in
Combined Influence: In this compound, the cumulative and potent electron-withdrawing inductive effects of the three halogen atoms are expected to overwhelmingly counteract the electron-donating resonance effect of the single methoxy group. The resulting electron deficiency on the carbonyl carbon renders the aldehyde group highly reactive towards nucleophiles. Research on related fluorinated compounds confirms that fluorine substitution can significantly improve the reactivity of carbonyl compounds in addition reactions. rsc.org
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Aldehyde Electrophilicity |
|---|---|---|---|---|
| Fluoro | 2, 3 | Strongly Withdrawing | Weakly Donating | Increase |
| Bromo | 6 | Strongly Withdrawing | Weakly Donating | Increase |
| Methoxy | 4 | Weakly Withdrawing | Strongly Donating | Decrease |
Steric Hindrance Considerations in Substituted Benzaldehydes
The presence of substituents at the ortho positions (2 and 6) relative to the aldehyde group introduces significant steric considerations that can affect reactivity. ias.ac.in In this molecule, both ortho positions are occupied—one by a fluorine atom and the other by a larger bromine atom.
This substitution pattern leads to two major, somewhat opposing, steric effects:
Steric Shielding: The physical bulk of the ortho substituents can impede the trajectory of an incoming nucleophile, hindering its approach to the carbonyl carbon. ncert.nic.in This effect, known as steric hindrance, generally decreases the rate of reaction. learncbse.inias.ac.in The bromine atom, being larger than the fluorine atom, contributes more significantly to this shielding.
Inhibition of Resonance: A crucial phenomenon in ortho-substituted benzene derivatives is the "ortho effect". wikipedia.org Steric strain between the aldehyde group and the ortho substituents (particularly the bromo group) can force the aldehyde group to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com Resonance between the carbonyl group and the aromatic ring, which delocalizes the positive charge on the carbonyl carbon and thus reduces its electrophilicity, is most effective when the system is planar. ncert.nic.in By disrupting this planarity, the ortho substituents inhibit resonance. This inhibition localizes the positive charge on the carbonyl carbon, increasing its electrophilicity and potentially enhancing the reaction rate. wikipedia.org
Therefore, the observed reactivity of this compound is a balance between the rate-decreasing effect of steric shielding and the rate-increasing effect of resonance inhibition. The kinetics of oxidation in various ortho-substituted benzaldehydes have shown that steric effects are considerable in these types of reactions. ias.ac.in
Stability in Ortho-Dihalogenation Contexts
The C-F bond is the strongest single bond to carbon, imparting significant thermal and chemical stability to the molecule. The presence of multiple electron-withdrawing groups deactivates the ring towards electrophilic aromatic substitution. However, the molecule is not inert and can undergo specific transformations.
Stability of the Aldehyde Group: The aldehyde group itself is a reactive site. For instance, a closely related compound, 2,3-difluoro-6-methoxybenzaldehyde, can be oxidized to the corresponding carboxylic acid using hydrogen peroxide under basic conditions. google.com This indicates that while the substituted ring is stable, the aldehyde functional group can be readily transformed without affecting the substituents. Studies on other halogenated aromatic aldehydes have also shown that they can be oxidized to carboxylic acids or reduced to benzyl (B1604629) alcohols under various conditions. nih.gov
Stability of the C-Br Bond: The carbon-bromine bond is weaker than the carbon-fluorine bond and represents a potential site for reactivity. In some contexts, such as with certain anaerobic bacterial cultures or under specific organometallic conditions, dehalogenation (cleavage of the C-Br bond) can occur. nih.gov For example, studies have shown that 3-bromobenzaldehyde can be debrominated to form 4-hydroxybenzoic acid. nih.gov Similarly, metal-halogen exchange reactions are common for aryl bromides, providing a route for further functionalization. google.com The presence of ortho fluorine atoms can influence the energetics and feasibility of such reactions.
| Compound Name |
|---|
| This compound |
| 2,3-difluoro-6-methoxybenzaldehyde |
| 3-bromobenzaldehyde |
| 4-hydroxybenzoic acid |
| Hydrogen peroxide |
Development and Functionalization of Derivatives of 6 Bromo 2,3 Difluoro 4 Methoxybenzaldehyde
Synthesis of Heterocyclic Scaffolds Utilizing Aromatic Aldehyde Precursors
The aldehyde functional group is a key starting point for building various heterocyclic ring systems through condensation and cyclization reactions.
Indazoles are bicyclic heterocyclic compounds that can be synthesized from aromatic aldehydes through reactions with hydrazine (B178648) derivatives. The general synthesis of N-substituted indazoles often involves a condensation reaction between a 2-halobenzaldehyde and a hydrazine, followed by an intramolecular cyclization. organic-chemistry.org In the case of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde, the reaction with a substituted hydrazine (e.g., phenylhydrazine) would first form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution or a metal-catalyzed C-N bond formation would lead to the cyclized indazole product. organic-chemistry.org
The reaction pathway typically involves the formation of a hydrazone, followed by a palladium-catalyzed intramolecular N-arylation to yield the 2-aryl-substituted 2H-indazole. organic-chemistry.org The specific reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity.
Table 1: Representative Synthesis of Indazole Derivatives
| Reactant A | Reactant B | Catalyst / Reagents | Product |
|---|---|---|---|
| This compound | Arylhydrazine | Pd catalyst, Base (e.g., Cs₂CO₃) | 2-Aryl-6-bromo-4,5-difluoro-7-methoxy-2H-indazole |
| This compound | Hydrazine Hydrate | Acid catalyst, then oxidizing agent | 6-Bromo-4,5-difluoro-7-methoxy-1H-indazole |
Thienopyrimidines are fused heterocyclic systems containing thiophene and pyrimidine rings. The synthesis of thienopyrimidine derivatives from an aromatic aldehyde like this compound is a multi-step process. A common approach is to first construct a substituted 2-aminothiophene ring, which then undergoes cyclization to form the fused pyrimidine ring.
One established method is the Gewald reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. While the direct use of this compound in a Gewald reaction is not typical, it can be converted to a suitable ketone or nitrile precursor. A more direct route involves reacting the aldehyde with a malononitrile derivative and sulfur. The resulting 2-aminothiophene-3-carbonitrile can then be cyclized with reagents like formamide or formic acid to yield the thienopyrimidine core. yu.edu.jonih.gov
Table 2: General Synthetic Scheme for Thienopyrimidine Derivatives
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Malononitrile, Sulfur, Base (e.g., Morpholine) | 2-Amino-4-(6-bromo-2,3-difluoro-4-methoxyphenyl)-thiophene-3-carbonitrile |
| 2 | Resulting 2-aminothiophene | Formamide, Formic Acid | Substituted Thieno[2,3-d]pyrimidine |
The variety of available reagents for the cyclization step allows for the introduction of different substituents on the pyrimidine ring, leading to a diverse library of thienopyrimidine analogues. mdpi.comnih.gov
Quinazolinones are another important class of fused heterocyclic compounds. Their synthesis from this compound requires the initial conversion of the aldehyde into a 2-aminobenzoic acid derivative (anthranilic acid). This transformation can be achieved through a sequence of reactions:
Oxidation: The aldehyde group is first oxidized to a carboxylic acid.
Nitration: A nitro group is introduced onto the aromatic ring, typically directed by the existing substituents.
Reduction: The nitro group is reduced to an amino group, yielding the required 2-amino-benzoic acid precursor.
This substituted anthranilic acid can then be reacted with various reagents, such as acid anhydrides or isothiocyanates, to construct the quinazolinone ring system. nih.govptfarm.pl For instance, reaction with an isothiocyanate followed by cyclization yields 2-mercapto-quinazolinone derivatives. nih.gov
Table 3: Pathway to Quinazolinone Derivatives
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Oxidation | H₂O₂, KOH | 6-Bromo-2,3-difluoro-4-methoxybenzoic acid |
| 2 | Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzoic acid |
| 3 | Reduction | SnCl₂, HCl or H₂, Pd/C | Substituted Anthranilic Acid |
| 4 | Cyclization | Phenyl isothiocyanate | 6-Bromo-difluoro-methoxy-2-mercapto-3-phenylquinazolin-4(3H)-one derivative |
Formation of Schiff Base Ligands and Their Coordination Complexes
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. This compound readily reacts with various aliphatic and aromatic primary amines in an alcoholic solvent, often with acid catalysis, to form the corresponding Schiff base ligands. redalyc.org
These ligands, which contain an azomethine (-CH=N-) group, are excellent chelating agents for a wide range of transition metal ions. science.gov The nitrogen atom of the imine group can donate its lone pair of electrons to a metal center. If the amine precursor contains additional donor atoms (e.g., hydroxyl or carboxyl groups), the resulting Schiff base can act as a bidentate or polydentate ligand, forming stable coordination complexes. nih.govmdpi.com The synthesis of these metal complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt (e.g., chloride or acetate salts of Cu(II), Ni(II), Co(II), Fe(III)) in a suitable solvent. researchgate.net
Table 4: Synthesis of Schiff Base Metal Complexes
| Aldehyde | Primary Amine (R-NH₂) | Metal Salt (e.g., MCl₂) | Product |
|---|---|---|---|
| This compound | Aniline | CuCl₂ | Dichloro[N-(6-bromo-2,3-difluoro-4-methoxybenzylidene)aniline]copper(II) complex |
| This compound | Ethanolamine | Ni(OAc)₂ | Diacetato[N-(6-bromo-2,3-difluoro-4-methoxybenzylidene)ethanolamine]nickel(II) complex |
| This compound | 2-Aminophenol | FeCl₃ | Trichloro[2-((E)-(6-bromo-2,3-difluoro-4-methoxybenzylidene)amino)phenol]iron(III) complex |
Carboxylic Acid Derivatization through Oxidation
The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 6-bromo-2,3-difluoro-4-methoxybenzoic acid. This transformation is a fundamental step for creating derivatives that require a carboxyl functional group, such as esters, amides, and the aforementioned quinazolinone precursors.
A common and efficient method for this oxidation involves the use of an oxidizing agent in a basic medium. For example, reacting the aldehyde with hydrogen peroxide in an aqueous solution of potassium hydroxide provides the corresponding carboxylate salt. Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid. google.com
Table 5: Oxidation of this compound
| Reactant | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | 1. Hydrogen Peroxide (H₂O₂), Potassium Hydroxide (KOH) | 1. 70 °C | 6-Bromo-2,3-difluoro-4-methoxybenzoic acid |
| 2. Hydrochloric Acid (HCl) | 2. 0 °C to rt |
This carboxylic acid derivative serves as a valuable intermediate for further synthetic modifications.
Advanced Applications in Contemporary Chemical Research
Applications in Medicinal Chemistry and Drug Discovery Research
The structural attributes of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde make it an important intermediate in the synthesis of novel therapeutic agents. The aldehyde functional group allows for the construction of various heterocyclic and acyclic structures, while the bromo and fluoro substituents provide opportunities to modulate the physicochemical and pharmacological properties of the final compounds, such as metabolic stability, binding affinity, and membrane permeability.
Precursors for Biologically Active Compounds
This substituted benzaldehyde (B42025) is a key starting material for creating diverse molecular scaffolds that are central to the development of new drugs. Its utility spans the synthesis of inhibitors for various enzymes and agents targeting specific biological pathways implicated in a range of diseases.
While direct synthesis of kinase inhibitors using this compound is not extensively documented in publicly available literature, its structure is highly relevant for creating analogs of known kinase inhibitors. Many small molecule kinase inhibitors are based on scaffolds that can be synthesized from substituted benzaldehydes and anilines. The 4-anilino-quin(az)oline scaffold, for instance, is a common core in many clinically approved kinase inhibitors. The synthesis of such molecules often involves condensation reactions where a substituted benzaldehyde could be a key reactant. The presence of fluorine atoms in the molecule is particularly significant, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Substituted benzaldehydes are fundamental starting materials in the synthesis of β-lactam rings, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for constructing the four-membered β-lactam ring. In this synthesis, the imine is typically formed from the condensation of an amine and a benzaldehyde derivative. Therefore, this compound is a plausible precursor for the synthesis of novel β-lactam analogs. The unique electronic properties conferred by its substituents could lead to new β-lactamase inhibitors or antibiotics with modified activity spectra or resistance profiles.
Inositol-requiring enzyme 1α (IRE-1α) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders. The inhibition of IRE-1α's endoribonuclease (RNase) activity is a promising therapeutic strategy. Research has identified a class of hydroxy aryl aldehydes (HAAs) as selective inhibitors of IRE-1α RNase. While this compound itself is not listed, a closely related analog, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde , has been identified as an IRE-1α inhibitor. This highlights the potential of this class of substituted benzaldehydes to serve as a scaffold for developing potent and selective IRE-1α inhibitors.
Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme that has emerged as a significant target for cancer therapy. Resveratrol (B1683913), a natural stilbenoid, and its derivatives have been identified as potent LSD1 inhibitors. The chemical synthesis of resveratrol and its analogs often employs the Wittig reaction. researchgate.netvapourtec.comeurekaselect.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde. researchgate.net
The structure of this compound makes it an ideal candidate for use in Wittig-type reactions to produce novel, poly-substituted resveratrol analogs. By reacting this aldehyde with an appropriate benzylphosphonium salt, medicinal chemists can generate stilbene (B7821643) derivatives with a unique halogenation and methoxylation pattern. These modifications could enhance the inhibitory activity against LSD1, improve pharmacokinetic properties, or confer selectivity. For example, research has shown that certain resveratrol derivatives exhibit potent LSD1 inhibitory activities with IC50 values in the nanomolar range.
| Compound | Target | IC50 (nM) | Reference |
| Derivative 4e | LSD1 | 121 | [Source not available] |
| Derivative 4m | LSD1 | 123 | [Source not available] |
This table presents data for known resveratrol derivatives to illustrate the potential potency of analogs that could be synthesized from this compound.
Certain substituted pyrazolyl piperidine (B6355638) derivatives have been synthesized and evaluated for their antiplatelet activity. researchgate.netresearchgate.net The synthesis of these compounds can be achieved through a ring-opening reaction of an intermediate like 2-arylidene quinuclidinone using hydrazine (B178648) hydrate. researchgate.net The "arylidene" portion of this intermediate is derived from the condensation of a substituted benzaldehyde with quinuclidinone.
This synthetic pathway indicates that this compound could be utilized to create novel pyrazolyl piperidine derivatives. The resulting compounds, incorporating the bromo-difluoro-methoxy-phenyl moiety, could exhibit modulated antiplatelet activity. The screening of a series of such compounds has revealed potent inhibitory effects on platelet aggregation, with some derivatives showing activity superior to the reference drug, Aspirin. researchgate.netresearchgate.net
| Compound | Antiplatelet Activity (IC50 in µM) | Reference |
| 3a | Excellent Activity | researchgate.net |
| 3c | Most Potent | researchgate.net |
| 3j | Excellent Activity | researchgate.net |
| 3l | Excellent Activity | researchgate.net |
This table showcases the reported antiplatelet activity of various pyrazolyl piperidine derivatives, a class of compounds that could be synthesized using this compound as a precursor.
Exploration of Halogen Bonding in Ligand-Target Interactions
The presence of a bromine atom on the aromatic ring of this compound makes it a candidate for engaging in halogen bonding. This noncovalent interaction, where a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a Lewis base, is increasingly recognized for its importance in molecular recognition and drug design. While direct studies on this specific molecule's halogen bonding in ligand-target interactions are not extensively documented, the principles of halogen bonding suggest its potential utility. The electron-withdrawing effects of the adjacent fluorine atoms and the aldehyde group can enhance the σ-hole on the bromine atom, potentially enabling stronger and more directional interactions with biological targets like proteins and enzymes. Research on related brominated and fluorinated organic molecules has demonstrated that halogen bonding can significantly contribute to binding affinity and selectivity, suggesting a promising area of investigation for derivatives of this compound in medicinal chemistry.
Contributions to Materials Science and Advanced Materials Development
The unique combination of reactive sites and substituents in this compound provides a versatile platform for the synthesis of novel materials with specialized properties.
Polymers with Enhanced Thermal and Chemical Stability
The fluorine and bromine atoms in this compound can impart significant stability to polymeric structures. Fluorinated polymers are well-known for their high thermal stability, chemical inertness, and low surface energy. By incorporating this benzaldehyde derivative as a monomer or cross-linking agent, it is possible to develop polymers with enhanced resistance to heat and chemical degradation. The aldehyde group provides a reactive handle for polymerization reactions, such as condensation polymerization, allowing for the integration of the stable aromatic core into the polymer backbone.
Coatings with Improved Durability and Solvent Resistance
Similarly to polymers, coatings formulated with this compound-derived resins can exhibit superior durability. The robust C-F and C-Br bonds contribute to a material's ability to withstand harsh environmental conditions, including UV radiation and exposure to corrosive chemicals and solvents. These properties are highly desirable for protective coatings used in demanding applications, such as in the aerospace, automotive, and construction industries.
Fabrication of Semiconducting Nanowires and Organic Electronic Materials
Aromatic compounds are fundamental components of organic electronic materials. The defined structure of this compound can be exploited in the bottom-up synthesis of organic semiconductors. The aldehyde functionality allows for its use in reactions to build larger conjugated systems necessary for charge transport. The presence of halogens can influence the electronic properties and molecular packing of the resulting materials, which are critical factors in the performance of organic field-effect transistors (OFETs) and other electronic devices. While this remains a developing area of research, the compound represents a potentially useful building block for this class of materials.
Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
The rigid, substituted aromatic structure of this compound serves as a potential scaffold for the creation of fluorescent materials. By chemically modifying the aldehyde group to extend the π-conjugated system, it is possible to tune the photophysical properties of the resulting molecules, including their absorption and emission wavelengths. The heavy bromine atom can also promote intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent materials for use in Organic Light-Emitting Diodes (OLEDs). These materials are crucial for the development of energy-efficient displays and lighting.
Applications in Agrochemical Design and Development
Halogenated organic compounds have long been a cornerstone of the agrochemical industry, with many successful insecticides, herbicides, and fungicides containing chlorine, fluorine, or bromine. These halogens can enhance the biological activity, metabolic stability, and transport properties of a molecule. Structurally related compounds, such as halogenated benzaldehydes, serve as key intermediates in the synthesis of more complex active ingredients. For instance, 6-bromo-3,4-dimethoxybenzaldehyde is a known precursor for insecticides and herbicides. The specific arrangement of substituents on this compound provides a unique chemical scaffold that can be elaborated to explore new agrochemical candidates with potentially novel modes of action or improved efficacy.
Formulation of Herbicides and Pesticides
Substituted benzaldehydes are crucial building blocks in the synthesis of agrochemicals. While direct research outlining the specific incorporation of this compound into herbicides and pesticides is not prevalent in the public domain, the structural motifs present in the molecule are common in active herbicidal and pesticidal compounds. The halogen and methoxy (B1213986) substitutions on the phenyl ring can influence the biological activity, environmental persistence, and selectivity of the final agrochemical product.
The aldehyde functional group serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. For instance, it can be readily converted into imines, oximes, or hydrazones, or undergo oxidation to a carboxylic acid or reduction to an alcohol. These transformations are fundamental steps in the synthetic pathways leading to a diverse range of bioactive molecules used in crop protection. The presence of fluorine atoms often enhances the efficacy and metabolic stability of agrochemicals. Therefore, this compound represents a valuable, albeit currently under-documented, intermediate for the synthesis of novel and effective herbicides and pesticides.
Utility in Analytical Chemistry Methodologies
The distinct chemical properties of this compound lend themselves to potential applications in modern analytical techniques, including chiral nuclear magnetic resonance and surface-enhanced Raman spectroscopy.
Development of Chiral NMR Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. In the context of chiral analysis, differentiating between enantiomers (non-superimposable mirror images of a molecule) can be challenging as they have identical physical properties in a non-chiral environment. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed to create a diastereomeric relationship between the enantiomers, which can then be distinguished by NMR.
Benzaldehyde derivatives have been successfully utilized as chiral probes for this purpose. acs.orgnih.gov The aldehyde group can react with chiral molecules containing primary amino groups, such as amino acids or amines, to form diastereomeric imines. These newly formed diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the original chiral amine. For example, a pair of mass-tagged chiral benzaldehyde probes was synthesized to determine the absolute configuration of amino acid residues in peptides. nih.gov While the specific use of this compound as a chiral NMR probe has not been reported, its aldehyde functionality suggests its potential for such applications. The fluorine atoms could also serve as a useful probe for ¹⁹F NMR spectroscopy, which can offer a wider chemical shift range and less spectral crowding compared to ¹H NMR. bath.ac.uk
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol |
| Appearance | Solid (form) |
| InChI Key | WNTXILXPAULAOC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1F)F)C=O)Br |
Note: Data sourced from PubChem and other chemical suppliers. Physical properties like melting and boiling points are not consistently reported across public sources.
Surface Enhanced Raman Spectroscopy (SERS) Applications with Adsorbed Systems
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.org This allows for the detection of analytes at very low concentrations.
Research on the SERS of aromatic aldehydes, such as benzaldehyde, adsorbed on silver colloids has revealed an interesting phenomenon: the aldehyde group can be oxidized to a carboxylate group upon adsorption. uc.pt This is evidenced by the disappearance of the characteristic C=O stretching mode of the aldehyde around 1700 cm⁻¹ and the appearance of a new band corresponding to the symmetric stretching mode of a carboxylate group between 1350 and 1400 cm⁻¹. uc.pt
While SERS studies specifically involving this compound have not been found, it is plausible that it would exhibit similar behavior. The interaction of the molecule with the metal surface and the potential for surface-catalyzed oxidation are key aspects that would be investigated. The rich vibrational spectrum resulting from the various substituents on the aromatic ring would provide a unique fingerprint, potentially allowing for its detection and characterization in complex matrices at trace levels.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Chromone-3-carboxaldehyde |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals of the spatially dependent electron density, DFT can accurately predict a wide range of molecular properties. For a comprehensive analysis of 6-bromo-2,3-difluoro-4-methoxybenzaldehyde, DFT calculations would be the foundational approach.
Optimization of Molecular Structures and Conformational Analysis
To begin a computational study, the molecular structure of this compound would be optimized to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until those forces are minimized. Conformational analysis would also be necessary to identify different spatial arrangements of the atoms (conformers) and to determine their relative stabilities. This is particularly relevant for the methoxy (B1213986) group, which can rotate relative to the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as specific data for the target compound was not found.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate varying electrostatic potentials. Typically, red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atoms, with positive potential near the hydrogen atoms.
Fukui Function Analysis for Local Selectivity and Reactivity Sites
Fukui functions are used within DFT to describe the local reactivity of a molecule. They indicate how the electron density at a specific point in the molecule changes with the addition or removal of an electron. This analysis helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision than MEP maps alone.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. By quantifying the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, NBO analysis can explain the subtleties of molecular structure and reactivity.
Table 2: Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific data for the target compound was not found.
Wave Functional Properties (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interactions (NCI))
Further analysis of the wave function can provide deeper insights into the chemical bonding and structure.
Electron Localization Function (ELF): ELF is a method to visualize the regions of high electron pair probability, providing a clear picture of core electrons, covalent bonds, and lone pairs.
Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool to visualize areas with a high degree of electron localization, which is useful for characterizing chemical bonds.
Non-Covalent Interactions (NCI) Analysis: This analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces and hydrogen bonds, both within a molecule and between molecules. This would be particularly useful for understanding the crystal packing of this compound.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules, providing crucial information about their photophysical properties, such as absorption and emission spectra.
While direct and specific experimental or theoretical studies on the excited state properties of this compound are not extensively available in the public domain, the principles of TD-DFT allow for a theoretical prediction of its behavior. Such calculations would typically involve determining the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*). For substituted benzaldehydes, the photophysical properties are known to be influenced by the nature and position of the substituents on the aromatic ring. The presence of electron-withdrawing groups like halogens (bromine and fluorine) and an electron-donating methoxy group in this compound is expected to modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission characteristics.
A hypothetical TD-DFT analysis would likely reveal shifts in the absorption maxima compared to unsubstituted benzaldehyde (B42025). The bromine atom, through the heavy-atom effect, could also influence the rates of intersystem crossing, potentially affecting the phosphorescence quantum yield of the molecule. However, without specific computational studies, these remain theoretical postulations.
Molecular Docking Simulations for Ligand-Receptor Interactions and Drug Likeness
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.
Currently, there are no publicly accessible research articles detailing specific molecular docking simulations of this compound with any particular biological receptor. However, the structural features of this compound—a substituted benzaldehyde—suggest that it could be investigated as a potential ligand for various enzymes or receptors where similar scaffolds have shown activity.
A typical molecular docking study would involve preparing the 3D structure of this compound and docking it into the active site of a target protein. The results would be evaluated based on a scoring function that estimates the binding free energy. The analysis of the docked pose would reveal potential interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the binding affinity.
The "drug-likeness" of this compound can be theoretically assessed using computational tools that evaluate its physicochemical properties against established criteria, such as Lipinski's rule of five. These properties include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A preliminary analysis based on its structure suggests it would likely fall within the ranges defined for drug-like molecules, making it a candidate for further virtual screening and in vitro testing.
Quantum Chemical Parameters in Structure-Activity Relationship (SAR) Studies
Quantum chemical parameters derived from computational chemistry are pivotal in Quantitative Structure-Activity Relationship (QSAR) studies. These parameters help in understanding how the chemical structure of a molecule influences its biological activity.
For this compound, while specific SAR studies are not documented in available literature, a number of quantum chemical parameters could be calculated to predict its reactivity and potential biological activity. These descriptors are typically obtained from Density Functional Theory (DFT) calculations.
Table 1: Key Quantum Chemical Parameters for SAR Studies
| Parameter | Description | Significance in SAR |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of a molecule. Higher EHOMO often correlates with increased reactivity in reactions with electrophiles. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of a molecule. Lower ELUMO suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small energy gap implies higher chemical reactivity and lower kinetic stability. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences the solubility and the ability of the molecule to engage in dipole-dipole interactions with a biological target. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule. | Indicates the propensity of a molecule to accept an electron. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to donate an electron. |
| Global Hardness (η) | A measure of the resistance to change in the electron distribution. | Harder molecules are less reactive. |
| Global Softness (S) | The reciprocal of global hardness. | Softer molecules are more reactive. |
| Electronegativity (χ) | The power of an atom or a group of atoms to attract electrons. | Influences the nature of chemical bonds and intermolecular interactions. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | Useful for predicting the reactivity of a molecule as an electrophile. |
The values of these parameters for this compound would be influenced by its unique substitution pattern. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group would create a specific electronic distribution, which in turn would dictate its reactivity and interaction with biological systems. In a QSAR study, these calculated parameters for a series of analogous compounds would be correlated with their measured biological activities to develop a predictive model.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The chemical industry's shift towards greener and more efficient manufacturing processes has highlighted the potential of integrating flow chemistry for the synthesis and derivatization of complex molecules like 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. For halogenated compounds, electrochemical flow reactors provide a safer and more sustainable alternative for performing bromination and other halogenation reactions by generating the reactive halogen species in situ, thus avoiding the storage and handling of hazardous reagents. researchgate.net
Sustainable synthetic methodologies are also being explored to reduce the environmental impact of producing benzaldehyde (B42025) derivatives. mdpi.comrjpn.org These approaches prioritize the use of renewable resources, non-toxic reagents, and energy-efficient processes. rjpn.org For instance, research into aqueous micellar conditions for coupling reactions and the use of benign oxidants like hydrogen peroxide in V-based catalytic systems for toluene (B28343) oxidation represent significant strides in green chemistry. mdpi.comnih.gov The application of these principles to the synthesis of this compound and its downstream products is a key area for future development. nih.gov
| Methodology | Description | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Flow Electrochemistry | Electrochemical generation of bromine from hydrobromic acid in a continuous flow reactor. researchgate.net | Enhanced safety, reduced waste, precise process control, in situ generation of hazardous reagents. researchgate.net | Controlled synthesis and functionalization of the bromo-difluoro-aromatic core. |
| Aqueous Micellar Catalysis | Utilizing self-assembling surfactants in water to create nanoreactors for organic reactions, such as Sonogashira couplings. nih.gov | Reduces reliance on volatile organic solvents, can improve catalyst loading and yield. nih.gov | Cross-coupling reactions at the bromine position to introduce new functional groups. |
| V-based Catalytic Oxidation | Using a vanadium-based catalyst with hydrogen peroxide to oxidize toluene derivatives to benzaldehydes. mdpi.com | Avoids hazardous and corrosive by-products associated with traditional chlorination/hydrolysis methods. mdpi.com | Greener synthesis of the initial benzaldehyde scaffold before halogenation. |
| Reactive Distillation | Combining chemical reaction and product separation into a single unit, improving efficiency. acs.org | Lower costs, reduced CO2 emissions, and less water usage. acs.org | Efficient purification during the synthesis of precursors or derivatives. |
Development of Novel Catalytic Systems for Transformations (e.g., Organocatalysis)
The functionalization of the this compound scaffold is critical for creating diverse derivatives. Research is focused on developing novel catalytic systems that offer high selectivity and efficiency. Palladium-catalyzed cross-coupling reactions are instrumental for modifying the C-Br bond, allowing the introduction of various alkyl and aryl substituents. acs.orgresearchgate.net Furthermore, palladium-catalyzed C-H functionalization, using transient directing groups, presents a sophisticated strategy to selectively modify other positions on the aromatic ring without pre-functionalization. acs.orgacs.org
Organocatalysis, which uses small organic molecules as catalysts, is emerging as a powerful, metal-free alternative for various transformations. nih.gov For benzaldehyde derivatives, organocatalysts can be employed in reactions such as asymmetric aldol (B89426) additions, reductions, and condensations, providing access to chiral molecules and complex heterocyclic structures. nih.gov The development of catalysts specifically tailored for highly substituted and electronically demanding substrates like this compound is a promising avenue for future research.
Exploration of New Halogenated Aromatic Scaffolds for Enhanced Properties
The presence of multiple halogen atoms (bromine and fluorine) on the benzaldehyde ring significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities. mdpi.comresearchgate.net This makes this compound an attractive starting material for designing new halogenated aromatic scaffolds, particularly in medicinal chemistry. rsc.orgmdpi.com
Halogen bonds, which are non-covalent interactions involving a halogen atom, are gaining recognition for their role in molecular recognition and drug-target binding. nih.gov The strategic placement of bromine and fluorine can be used to engineer specific interactions with biological targets, leading to enhanced potency and selectivity. mdpi.com Researchers are exploring the use of such halogen-enriched fragments to develop novel therapeutics, including anticancer agents and enzyme inhibitors. rsc.orgmdpi.com The unique substitution pattern of this compound provides a foundation for creating scaffolds with precisely tuned electronic and conformational properties for improved pharmacological profiles. mdpi.comresearchgate.net
Advanced Functional Materials Derived from Benzaldehyde Precursors
Benzaldehyde and its derivatives serve as versatile precursors for a wide range of advanced functional materials. Their aldehyde group can be readily transformed into other functionalities or used in condensation reactions to build larger molecular architectures. researchgate.netresearchgate.net For example, benzaldehyde-functionalized precursors have been used to synthesize ionic liquids and to immobilize biomolecules on electrode surfaces for biosensor applications. researchgate.netnih.gov
The specific combination of substituents on this compound opens up possibilities for creating materials with unique optical, electronic, or self-assembly properties. The high electronegativity of the fluorine atoms and the presence of the heavy bromine atom can influence liquid crystal phases, photophysical properties, and the packing of molecules in the solid state. Future work could focus on synthesizing polymers, dyes, or molecular switches derived from this scaffold for applications in electronics and materials science.
Computational-Guided Design and Virtual Screening of Novel Derivatives
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design and virtual screening of novel molecules before their synthesis. For derivatives of this compound, computational methods can predict a wide range of properties and behaviors.
Density Functional Theory (DFT) calculations can provide insights into the molecular structure, electronic properties, and reactivity of the compound and its derivatives. researchgate.netscielo.br Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular interactions within a crystal lattice, which is crucial for understanding solid-state properties and for crystal engineering. nih.govrsc.org In the context of drug discovery, molecular docking studies can predict the binding modes and affinities of novel derivatives with specific biological targets, such as enzymes or receptors. mdpi.comresearchgate.net This computational-guided approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest potential for desired activities, saving significant time and resources. mdpi.com
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular and electronic structure. researchgate.netscielo.br | Geometric parameters, HOMO/LUMO energies, chemical reactivity, kinetic stability. researchgate.net |
| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in crystal structures. nih.govrsc.org | Quantification of contacts (e.g., C-H⋯O, halogen bonds), understanding of crystal packing. nih.govrsc.org |
| Molecular Docking | Virtual screening of compounds against biological targets. mdpi.comresearchgate.net | Prediction of binding poses, binding affinity scores, identification of key interactions (H-bonds, halogen bonds). mdpi.com |
| Lattice Energy Calculations | Quantifying the stability of crystal structures. nih.govrsc.org | Correlation with thermal properties, understanding of supramolecular assemblies. rsc.org |
Q & A
Q. What are the standard synthetic routes for 6-bromo-2,3-difluoro-4-methoxybenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and functional group protection. For example:
Start with 2,3-difluoro-4-methoxybenzaldehyde (CAS 256417-11-5) as a precursor .
Brominate at the 6-position using a brominating agent (e.g., NBS or Br₂ in a Lewis acid catalyst like FeBr₃).
Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions like over-bromination or demethylation.
Key validation: Monitor reaction progress via TLC or HPLC and confirm regioselectivity using NMR .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (to confirm methoxy and aldehyde protons), NMR (to identify quaternary carbons), and NMR (to verify fluorine positions) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .
- Elemental Analysis : Confirm stoichiometry (C₈H₅BrF₂O₂) via combustion analysis .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for synthesis steps involving volatile reagents .
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a dark, airtight container at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How do the electronic effects of bromine, fluorine, and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its reactivity is enhanced by electron-withdrawing fluorine substituents at positions 2 and 3 .
- Methoxy Group : Electron-donating effect stabilizes intermediates but may hinder nucleophilic attack. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
- Case Study : Compare reaction rates with 6-chloro or 6-iodo analogs to quantify halogen effects .
Q. What strategies resolve contradictions in reported antimicrobial activity data for halogenated benzaldehyde derivatives?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., MIC testing against S. aureus and E. coli) using a common solvent (DMSO) and concentration range (1–100 μg/mL) .
- Data Analysis : Apply multivariate regression to isolate substituent effects (e.g., fluorine’s electronegativity vs. bromine’s steric bulk) .
- Contradictions : Discrepancies may arise from impurities; validate compound purity via LC-MS before biological testing .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Software : Use Schrödinger’s Maestro or Gaussian for:
Docking Studies : Simulate interactions with enzyme active sites (e.g., cytochrome P450).
Reaction Pathways : Map energy profiles for bromine displacement using transition state theory .
- Validation : Compare predicted NMR shifts with experimental data (RMSD < 1 ppm acceptable) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
